2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane is a boron-containing organic compound. It is part of the boronic ester family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a dioxaborinane ring fused with an ethoxyphenyl group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3-ethoxyphenylboronic acid with diols under acidic conditions. One common method is to react 3-ethoxyphenylboronic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Boronic acids and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborinane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This property is exploited in the Suzuki-Miyaura coupling, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Ethoxyphenylboronic acid
- Pinacol boronic ester
Uniqueness
2-(3-Ethoxyphenyl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts stability and reactivity. This makes it a valuable intermediate in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C11H15BO3 |
---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO3/c1-2-13-11-6-3-5-10(9-11)12-14-7-4-8-15-12/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
TWOPYAZIUCEJST-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)OCC |
Origin of Product |
United States |
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